

Navigating the Selectivity Landscape of Quinazolin-4-one Derivatives: A Comparative Analysis

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Compound of Interest

3-Isobutyl-2-mercapto-3Hquinazolin-4-one

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For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a compound is paramount to predicting its potential off-target effects and overall therapeutic window. While specific cross-reactivity data for **3-IsobutyI-2-mercapto-3H-quinazolin-4-one** is not readily available in publicly accessible literature, a comparative analysis of related quinazolin-4-one derivatives provides valuable insights into the potential selectivity of this class of compounds, particularly as kinase inhibitors.

Quinazolin-4-one derivatives are a prominent scaffold in medicinal chemistry, recognized for their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] A significant portion of their therapeutic potential, especially in oncology, stems from their ability to inhibit various protein kinases.[3][4][5] Given the structural similarities within the kinome, assessing the selectivity of these inhibitors is a critical step in their development.

This guide provides a comparative overview of the cross-reactivity and selectivity of several quinazolin-4-one derivatives against a panel of common kinase targets, based on available experimental data. It also outlines the typical experimental protocols used for such assessments.



Comparative Selectivity of Quinazolin-4-one Derivatives

The following table summarizes the inhibitory activity (IC50 values) of representative quinazolin-4-one derivatives against a panel of tyrosine kinases. It is important to note that these are not direct analogues of **3-Isobutyl-2-mercapto-3H-quinazolin-4-one**, but their selectivity profiles offer a valuable reference point for this structural class.

Compound ID	Target Kinase	IC50 (μM)	Reference Compound	IC50 (μM)
Compound 2i	CDK2	0.173 ± 0.012	Imatinib	0.131 ± 0.015
HER2	0.128 ± 0.024	Lapatinib	0.078 ± 0.015	
EGFR	0.097 ± 0.019	Erlotinib	0.056 ± 0.012	_
VEGFR2	0.257 ± 0.023	Sorafenib	0.091 ± 0.012	_
Compound 3i	CDK2	0.177 ± 0.032	Imatinib	0.131 ± 0.015
HER2	0.079 ± 0.015	Lapatinib	0.078 ± 0.015	
EGFR	0.181 ± 0.011	Erlotinib	0.056 ± 0.012	_
VEGFR2	-	Sorafenib	0.091 ± 0.012	_
Compound 5d	VEGFR2	Potent (nM range)	-	-
EGFR	Potent (nM range)	-	-	
HER2	Potent (nM range)	-	-	_
CDK2	2.097 ± 0.126	Roscovitine	0.32 ± 0.019	

Data sourced from multiple studies and presented for comparative purposes.[3][4][5]

Experimental Protocols



The determination of kinase inhibition and selectivity profiles typically involves in vitro enzymatic assays. A generalized protocol is outlined below.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during the enzymatic reaction, which is inversely correlated with the inhibitory activity of the test compound.

Materials:

- Purified recombinant kinases (e.g., CDK2, EGFR, HER2, VEGFR2)
- Kinase-specific substrates
- ATP (Adenosine triphosphate)
- Test compounds (e.g., quinazolin-4-one derivatives)
- ADP-Glo™ Kinase Assay Kit (Promega)
- 96-well plates
- Plate reader capable of luminescence detection

Procedure:

- Reaction Setup: A reaction mixture is prepared in each well of a 96-well plate containing the specific kinase, its substrate, ATP, and the test compound at various concentrations. A control reaction without the inhibitor is also included.
- Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
- ADP-Glo[™] Reagent Addition: After incubation, the ADP-Glo[™] Reagent is added to terminate
 the kinase reaction and deplete the remaining ATP.



- Kinase Detection Reagent Addition: The Kinase Detection Reagent is then added, which
 contains an enzyme that converts ADP to ATP, and luciferase, which uses the newly
 synthesized ATP to generate a luminescent signal.
- Luminescence Measurement: The plate is incubated to allow the luminescent signal to stabilize, and the luminescence is then measured using a plate reader.
- Data Analysis: The luminescence signal is proportional to the amount of ADP produced and
 is used to calculate the percentage of kinase inhibition for each compound concentration.
 The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the kinase
 activity, is then determined by plotting the percentage of inhibition against the logarithm of
 the inhibitor concentration.



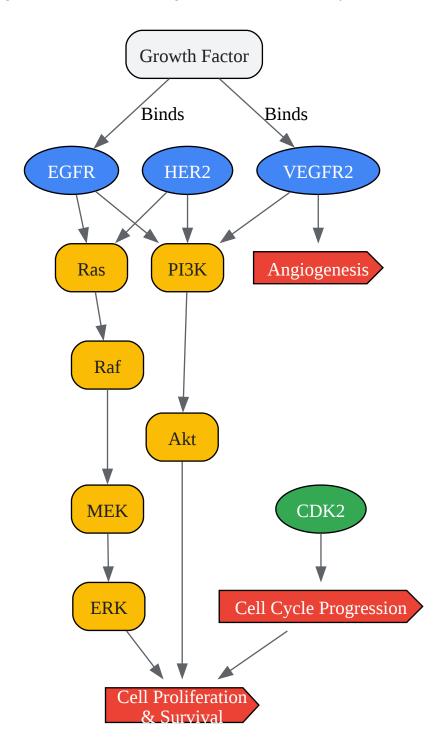
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Caption: Workflow for a typical in vitro kinase inhibition assay.

Signaling Pathway Context



Quinazolin-4-one derivatives often target key nodes in cellular signaling pathways that are dysregulated in diseases like cancer. The diagram below illustrates a simplified signaling pathway involving some of the kinases against which these compounds are commonly tested.



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Caption: Simplified signaling pathways involving key kinase targets.



In conclusion, while direct cross-reactivity data for **3-IsobutyI-2-mercapto-3H-quinazolin-4-one** is elusive, the broader family of quinazolin-4-one derivatives demonstrates varied selectivity profiles against different kinases. The presented comparative data and experimental methodologies serve as a foundational guide for researchers investigating this important class of compounds, underscoring the necessity of comprehensive selectivity profiling in the drug discovery and development process.

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